molecular formula C23H28N2O6 B5097794 3',5'-DI-TERT-BUTYL 2'-AMINO-6'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-3',5'-DICARBOXYLATE

3',5'-DI-TERT-BUTYL 2'-AMINO-6'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-3',5'-DICARBOXYLATE

Cat. No.: B5097794
M. Wt: 428.5 g/mol
InChI Key: UGMMHDQZCJPGCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’,5’-DI-TERT-BUTYL 2’-AMINO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE: is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and drugs This compound is characterized by its unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-DI-TERT-BUTYL 2’-AMINO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with appropriate aldehydes and ketones under acidic or basic conditions. The reaction may involve catalysts such as palladium or copper to facilitate the formation of the spiro structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, especially at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions.

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties.

Medicine: The compound’s potential therapeutic applications are explored in drug development, particularly for targeting specific enzymes or receptors in the human body.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3’,5’-DI-TERT-BUTYL 2’-AMINO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the indole ring allows it to bind to various biological macromolecules, influencing their activity. The tert-butyl groups provide steric hindrance, which can affect the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole ring.

    Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis.

    Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

Properties

IUPAC Name

ditert-butyl 2'-amino-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O6/c1-12-15(18(26)30-21(2,3)4)23(13-10-8-9-11-14(13)25-20(23)28)16(17(24)29-12)19(27)31-22(5,6)7/h8-11H,24H2,1-7H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMMHDQZCJPGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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